2-Iodo-6-methylbenzaldehyde
Overview
Description
2-Iodo-6-methylbenzaldehyde is an organic compound with the molecular formula C8H7IO. It is a derivative of benzaldehyde, where the hydrogen atoms at positions 2 and 6 on the benzene ring are replaced by iodine and methyl groups, respectively. This compound is known for its unique chemical properties and is used in various chemical reactions and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Iodo-6-methylbenzaldehyde can be synthesized through several methods. One common method involves the iodination of 6-methylbenzaldehyde using iodine and an oxidizing agent such as nitric acid. The reaction is typically carried out under reflux conditions to ensure complete iodination.
Another method involves the use of palladium-catalyzed cross-coupling reactions. For example, this compound can be synthesized by reacting 2-bromo-6-methylbenzaldehyde with potassium iodide in the presence of a palladium catalyst.
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale iodination reactions. The process typically includes the use of continuous flow reactors to ensure efficient mixing and reaction control. The reaction conditions are optimized to maximize yield and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
2-Iodo-6-methylbenzaldehyde undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form 2-iodo-6-methylbenzoic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction of this compound can yield 2-iodo-6-methylbenzyl alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The iodine atom in this compound can be substituted with other functional groups through nucleophilic substitution reactions. For example, it can react with amines to form 2-amino-6-methylbenzaldehyde derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Amines, thiols, and other nucleophiles.
Major Products Formed
Oxidation: 2-Iodo-6-methylbenzoic acid.
Reduction: 2-Iodo-6-methylbenzyl alcohol.
Substitution: Various 2-substituted-6-methylbenzaldehyde derivatives.
Scientific Research Applications
2-Iodo-6-methylbenzaldehyde has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: It serves as a precursor in the synthesis of biologically active compounds, such as enzyme inhibitors and receptor modulators.
Medicine: Research has explored its potential use in the development of new drugs, particularly in the field of oncology.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of 2-iodo-6-methylbenzaldehyde depends on the specific chemical reactions it undergoes. In general, the iodine atom in the compound can participate in electrophilic aromatic substitution reactions, where it acts as an electron-withdrawing group, making the benzene ring more susceptible to nucleophilic attack. This property is exploited in various synthetic applications to introduce new functional groups into the benzene ring.
Comparison with Similar Compounds
2-Iodo-6-methylbenzaldehyde can be compared with other similar compounds, such as:
2-Iodobenzaldehyde: Similar in structure but lacks the methyl group at position 6. It has different reactivity and applications.
2-Bromo-6-methylbenzaldehyde: Similar in structure but contains a bromine atom instead of iodine. It has different reactivity due to the difference in halogen properties.
6-Methylbenzaldehyde: Lacks the iodine atom, resulting in different chemical properties and reactivity.
The uniqueness of this compound lies in the presence of both the iodine and methyl groups, which confer distinct reactivity and make it a valuable intermediate in organic synthesis.
Properties
IUPAC Name |
2-iodo-6-methylbenzaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7IO/c1-6-3-2-4-8(9)7(6)5-10/h2-5H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WFQGAVISAINPPF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)I)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7IO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.04 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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